molecular formula C7H7NO B8816772 Benzaldoxime

Benzaldoxime

Cat. No. B8816772
M. Wt: 121.14 g/mol
InChI Key: VTWKXBJHBHYJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldoxime is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzaldoxime

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

N-benzylidenehydroxylamine

InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H

InChI Key

VTWKXBJHBHYJBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NO

physical_description

Liquid;  [Alfa Aesar MSDS]

vapor_pressure

0.0041 [mmHg]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.0 mmol of Benzaldehyde was dissolved in 30 ml of 30% solution of CH3OH and H2O, and added into a triangular flask equipped with magnetic stirrer. 10.0 mmol of hydroxylamine hydrochloride was added under stirring. After hydroxylamine hydrochloride was dissolved, 5.0 mmol of dry and porphyrized sodium carbonate was slowly added. The reaction was carried out at room temperature. After the completion of the reaction monitored by TLC, methanol was removed from the system under reduced pressure. 30 ml H2O and dichloromethane (3×30 ml) were added to extract the mixture. The organic layers were combined, and then dried over anhydrous sodium sulfate. The solvent was removed to afford a crude product of benzaldehyde oxime in 86.2% yield. The crude material was directly used in the next reaction without separation and purification.
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzaldehyde (5.31 g, 50.0 mmol) was dissolved in ethanol (60 ml)-water (30 ml), and hydroxylamine hydrochloride (5.21 g, 1.5 Eq) and anhydrous sodium carbonate (Na2CO3, 3.97 g, 0.75 Eq) were added thereto at 0° C. When a large amount of solid was formed after about one minute, water-ethanol (1:1, 60 ml) was added, and the mixture was stirred for one hour. Saturated aqueous sodium chloride solution (100 ml) was added, and the mixture was extracted twice with ethyl acetate (300 ml). The extract was washed with 1.0 N aqueous sodium bicarbonate solution (NaHCO3, 100 ml×2), dried (anhydrous Na2SO4), and concentrated under reduced pressure to give the title compound (6.06 g, Yield 99%) as a white powder as a mixture of cis and trans.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
water ethanol
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

10.6 g of benzaldehyde, 7.0 g of hydroxylamine hydrochloride and 14.0 g of sodium carbonate were added to 200 ml of methanol and then stirred for 5 hours at normal temperature. The reaction mixture was filtered and then methanol was distilled off under reduced pressure from the filtrate to obtain 12.0 g (Yield 99%) of the title compound (III-1) as a white solid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods IV

Procedure details

Also, by reaction of benzaldoxime with acetic anhydride benzaldoxime acetate is formed, which is then reduced, thus benzylamine being obtained with 91% (K. W. Rosenmund et al, Ber., 56 2258-2262 (1923)). These processes of reducing benzonitrile or benzaldoxime in the acetic anhydride solvent comprise isolating N-acetylbenzylamine and hydrolysing same to obtain benzylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.